molecular formula C7H7N5 B2649176 6-(1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 114834-09-2

6-(1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B2649176
CAS No.: 114834-09-2
M. Wt: 161.168
InChI Key: WAQXCJDLNSZZSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1H-Pyrazol-1-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with a pyrazole ring at the 6-position and an amine group at the 4-position. This scaffold is highly versatile, enabling diverse structural modifications that enhance its pharmacological and physicochemical properties. Its applications span drug discovery, particularly in neurodegenerative, cardiovascular, and renal diseases, due to its ability to interact with biological targets such as acetylcholinesterase (AChE) and adenosine receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves the reaction of appropriate aminopyrazoles with pyrimidine derivatives. One common method is the Buchwald–Hartwig amination, which involves the coupling of chloropyrimidines with aminopyrazoles in the presence of palladium catalysts, such as Pd2(dba)3, and ligands like xantphos, under basic conditions using cesium carbonate (Cs2CO3) as a base .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-(1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted derivatives of this compound .

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives as selective inhibitors of cyclin-dependent kinases (CDKs). For instance, a derivative exhibited potent CDK2 inhibitory activity with an inhibition constant (KiK_i) of 0.005 µM, showing significant antiproliferative effects against various cancer cell lines (GI50 values ranging from 0.127 to 0.560 µM) . Mechanistic studies demonstrated that this compound could induce apoptosis and cell cycle arrest in ovarian cancer cells.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes relevant in cancer pathways. For example, derivatives of this compound have shown promise as inhibitors of the epidermal growth factor receptor (EGFR), which is a critical target in cancer therapy . The anti-proliferative activity against NCI 60 cancer cell lines further supports its potential therapeutic use.

Medicinal Chemistry Insights

3. Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications at various positions on the pyrazole and pyrimidine rings can significantly affect biological activity. For example, substituents at the N1 position of the pyrazole ring influence antiproliferative effects against liver and cervical cancer cells, suggesting that careful design can optimize therapeutic efficacy .

Case Studies

Case Study 1: CDK2 Inhibition
A study demonstrated that a derivative of this compound was able to inhibit CDK2 effectively, leading to reduced phosphorylation of retinoblastoma protein and subsequent cell cycle arrest in cancer cells .

Case Study 2: EGFR Targeting
Another investigation focused on the development of new pyrazolo[3,4-d]pyrimidine derivatives that exhibited substantial anti-EGFR activity, indicating the versatility of the pyrazole-pyrimidine scaffold in targeting critical pathways in cancer .

Mechanism of Action

The mechanism of action of 6-(1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with molecular targets such as CDK2. By binding to the active site of CDK2, the compound inhibits its kinase activity, leading to reduced phosphorylation of downstream targets like retinoblastoma protein. This inhibition results in cell cycle arrest at the S and G2/M phases and induces apoptosis in cancer cells .

Comparison with Similar Compounds

The following table summarizes key structural analogs of 6-(1H-pyrazol-1-yl)pyrimidin-4-amine, highlighting their substituents, biological activities, and physicochemical properties:

Compound Name Substituents/Modifications Biological Activity/Application Key Findings Reference
Taminadenant 5-Bromo, 2,6-di(1H-pyrazol-1-yl) Adenosine receptor antagonist Bromine enhances receptor affinity; dual pyrazole groups improve selectivity for adenosine A2A receptors .
N-Ethyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine N-Ethyl group at 4-position AChE inhibitor (hit compound) Ethyl group increases lipophilicity, enhancing blood-brain barrier penetration .
Pyrimidinylthiourea derivatives (e.g., 10, 11) Thiourea moiety at 4-position Multifunctional anti-Alzheimer agents Thiourea enables metal chelation (Cu²⁺, Zn²⁺) and Aβ aggregation inhibition .
6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-amine Pyrazole replaced with 1,2,4-triazole Not specified (structural analog) Triazole’s electron-deficient nature may alter electronic properties and binding kinetics .
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine (14) Dihydroisoquinolinyl, pyridinyl groups Kinase inhibition (e.g., Aden kinase) Bulky dihydroisoquinolinyl substituent improves potency (IC₅₀ < 100 nM) .
4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine Chloro, methylpyrazole substituents Medicinal chemistry intermediate Chloro group enhances reactivity for cross-coupling reactions in drug synthesis .

Structural and Functional Analysis

  • Chlorine in 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine enhances electrophilicity, facilitating nucleophilic substitutions . Bulky Groups: Dihydroisoquinolinyl substituents in compound 14 improve kinase inhibition by occupying hydrophobic pockets in the active site .
  • Physicochemical Properties :

    • Lipophilicity : N-Ethyl and methylpyrazole groups increase logP values, enhancing membrane permeability .
    • Solubility : Pyrimidinylthiourea derivatives exhibit moderate aqueous solubility due to hydrogen-bonding capacity from the thiourea moiety .

Biological Activity

6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and enzyme inhibition. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H8N6\text{C}_8\text{H}_8\text{N}_6

This compound features a pyrimidine ring substituted with a pyrazole moiety, which is critical for its biological activity. The presence of these heterocycles contributes to its ability to interact with various biological targets.

Biological Activity Overview

This compound has been primarily studied for its role as an inhibitor of various enzymes and receptors, particularly in the context of cancer treatment. Below are key findings from recent studies:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study reported that related compounds demonstrated potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), with a Ki value as low as 0.005 µM, showcasing selectivity over other CDKs . This inhibition is crucial as CDK2 plays a vital role in cell cycle regulation.

The mechanism behind the anticancer effects involves the induction of apoptosis in cancer cells. For instance, studies have shown that compounds similar to this compound can reduce the phosphorylation of retinoblastoma protein, leading to cell cycle arrest at the S and G2/M phases . This disruption in cell cycle progression is a common strategy employed by anticancer agents.

Table: Summary of Biological Activities

Activity TypeTarget/MechanismIC50/Ki ValueReference
CDK2 InhibitionCyclin-dependent kinase0.005μM0.005\,\mu M
AntiproliferativeVarious cancer cell linesGI50=0.1270.560μMGI_{50}=0.127-0.560\,\mu M
Apoptosis InductionRetinoblastoma phosphorylationNot specified

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • In Vitro Studies : A series of analogs were tested against multiple cancer cell lines, revealing sub-micromolar antiproliferative activity . The most potent analogs displayed significant selectivity for CDK2 over other kinases.
  • Mechanistic Insights : Detailed mechanistic studies indicated that these compounds not only inhibit CDK2 but also affect downstream signaling pathways involved in cell survival and proliferation .
  • Pharmacokinetic Profiles : Early pharmacokinetic evaluations suggest favorable profiles for these compounds, indicating potential for further development into therapeutic agents. The ADME (Absorption, Distribution, Metabolism, Excretion) properties were assessed, showing promise for oral bioavailability and metabolic stability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(1H-pyrazol-1-yl)pyrimidin-4-amine and its derivatives?

The compound is typically synthesized via multi-step condensation reactions. A general approach involves:

  • Step 1 : Reacting pyrazole-containing intermediates (e.g., 1,3-diphenyl-1H-pyrazole derivatives) with aryl aldehydes under reflux conditions in ethanol to form α,β-unsaturated ketones .
  • Step 2 : Further functionalization with morpholine and formaldehyde via Mannich reactions to introduce morpholinomethyl groups, followed by crystallization from ethanol .
  • Alternative one-pot methods under solvent-free conditions are reported for pyrazolo-pyrimidine hybrids, improving efficiency by eliminating purification steps .

Q. How are intermediates in pyrazole-pyrimidine hybrid synthesis characterized?

Key characterization techniques include:

  • NMR spectroscopy : For confirming substituent positions and purity.
  • X-ray crystallography : Resolves structural ambiguities, as demonstrated for pyridylpyrazole derivatives .
  • HPLC and melting point analysis : Ensures >95% purity for biologically active derivatives .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound derivatives?

Quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach) can predict optimal reaction conditions, reducing trial-and-error experimentation. For example:

  • Reaction design : Computational screening of substituent effects on pyrimidine ring reactivity .
  • Solvent selection : Simulations guide ethanol vs. DMF use based on polarity and intermediate stability .

Q. What strategies address discrepancies in biological activity data among structurally similar derivatives?

Contradictions often arise from:

  • Substituent positioning : For instance, 6-(3,4-dihydroisoquinolin-2(1H)-yl) derivatives show enhanced antibacterial activity compared to morpholine-substituted analogs, attributed to improved membrane permeability .
  • Experimental variability : Standardized MIC (Minimum Inhibitory Concentration) assays and dose-response curves are critical for reconciling activity data .

Q. How do statistical experimental design (DoE) methods improve reaction efficiency for pyrimidine-amine compounds?

DoE minimizes experimental runs while maximizing data output:

  • Factor screening : Identifies critical variables (e.g., temperature, molar ratios) using fractional factorial designs .
  • Response surface methodology (RSM) : Optimizes yields for multi-step syntheses, such as the Mannich reaction in ethanol .

Q. What role do pyrazole-pyrimidine hybrids play in targeting adenosine receptors or antimicrobial pathways?

Advanced studies focus on:

  • Structure-Activity Relationship (SAR) : Modifying substituents at the pyrimidine 2- and 4-positions (e.g., trifluoroethyl vs. pyridyl groups) tunes selectivity for adenosine A2A receptors .
  • Mechanistic assays : Radioligand binding studies and bacterial membrane disruption assays validate target engagement .

Q. Methodological Considerations

Q. How are solvent-free conditions applied to pyrazole-pyrimidine hybrid synthesis?

Solvent-free one-pot methods involve:

  • Barbituric acid condensation : With 1H-pyrazol-5-amine and aldehydes at 90–100°C, yielding fused pyrido[2,3-d]pyrimidine-diones .
  • Advantages : Reduced environmental impact and higher atom economy compared to traditional reflux methods .

Q. What analytical techniques resolve structural ambiguities in pyrimidine-amine derivatives?

Advanced tools include:

  • DFT calculations : Predict electronic properties and validate X-ray diffraction data for pyridylpyrazole derivatives .
  • LC-MS/MS : Detects trace impurities in final products, ensuring compliance with pharmacological standards .

Q. Data Contradiction Analysis

Q. Why do morpholine-substituted derivatives exhibit variable antimicrobial activity across studies?

Discrepancies may stem from:

  • Bacterial strain specificity : Morpholinomethyl groups enhance Gram-positive activity but show limited efficacy against Gram-negative strains due to outer membrane barriers .
  • Crystallization solvents : Ethanol vs. acetonitrile can alter compound polymorphism, affecting bioavailability .

Properties

IUPAC Name

6-pyrazol-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-6-4-7(10-5-9-6)12-3-1-2-11-12/h1-5H,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQXCJDLNSZZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=NC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In sealed tube, 180 mg of 6-chloro-4-(1-pyrazolyl)pyrimidine and 2.5 ml of concentrated ammonium hydroxide were warmed at 140° C. for 30 hours. The reaction mixture was dissolved in methylene chloride, and washed with water. The organic fraction was dried over anhydrous sodium sulfute, and distilled off. A residue was recrystallized from methanol to yield 148 mg of 6-amino-4-(1-pyrazolyl)pyrimidine, a flaking crystal having a melting point of 236.5°-237° C.,
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine (1.31 g, 7.25 mmol) in 2 M ammonia (20 mL, 40.0 mmol)/isopropanol was heated at 80° C. in a sealed vial for 24 h. The reaction was stored at room temperature for 4 days. The solid precipitate was filtered and dried to give 6-(1H-pyrazol-1-yl)pyrimidin-4-amine (1.15 g, 98% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.53 (1H, dd, J=2.52, 0.50 Hz), 8.30 (1H, d, J=0.76 Hz), 7.82 (1H, d, J=1.01 Hz), 7.19 (2H, br. s.), 6.88 (1H, d, J=1.01 Hz), 6.55 (1H, dd, J=2.64, 1.64 Hz). LCMS: RT=0.52 min, MH+=162.1.
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.